Cyclo(Met-Met) Cyclo(Met-Met)
Brand Name: Vulcanchem
CAS No.:
VCID: VC16622971
InChI: InChI=1S/C10H18N2O2S2/c1-3-15-5-7-9(13)12-8(6-16-4-2)10(14)11-7/h7-8H,3-6H2,1-2H3,(H,11,14)(H,12,13)/t7-,8-/m1/s1
SMILES:
Molecular Formula: C10H18N2O2S2
Molecular Weight: 262.4 g/mol

Cyclo(Met-Met)

CAS No.:

Cat. No.: VC16622971

Molecular Formula: C10H18N2O2S2

Molecular Weight: 262.4 g/mol

* For research use only. Not for human or veterinary use.

Cyclo(Met-Met) -

Specification

Molecular Formula C10H18N2O2S2
Molecular Weight 262.4 g/mol
IUPAC Name (3S,6S)-3,6-bis(ethylsulfanylmethyl)piperazine-2,5-dione
Standard InChI InChI=1S/C10H18N2O2S2/c1-3-15-5-7-9(13)12-8(6-16-4-2)10(14)11-7/h7-8H,3-6H2,1-2H3,(H,11,14)(H,12,13)/t7-,8-/m1/s1
Standard InChI Key JLEKFIZGPDWATR-HTQZYQBOSA-N
Isomeric SMILES CCSC[C@@H]1C(=O)N[C@@H](C(=O)N1)CSCC
Canonical SMILES CCSCC1C(=O)NC(C(=O)N1)CSCC

Introduction

Chemical Structure and Physicochemical Properties

Cyclo(Met-Met), systematically named (3S,6S)-3,6-bis(ethylsulfanylmethyl)piperazine-2,5-dione, belongs to the class of cyclodipeptides (CDPs) or diketopiperazines (DKPs). Its molecular formula is C₁₀H₁₈N₂O₂S₂, with a molecular weight of 262.4 g/mol . The cyclic structure arises from the intramolecular amide bond formation between the carboxyl group of one methionine residue and the amino group of the other, creating a six-membered piperazine-2,5-dione ring.

Key Structural Features

  • Sulfur Content: The presence of two methionine residues introduces sulfur atoms via thioether groups (-S-CH₂-), enabling participation in redox reactions and metal coordination .

  • Chirality: The (3S,6S) configuration ensures stereochemical specificity, influencing interactions with biological targets.

  • Solubility: Cyclo(Met-Met) is soluble in dimethyl sulfoxide (DMSO) and requires storage at -20°C to maintain stability .

Table 1: Physicochemical Properties of Cyclo(Met-Met)

PropertyValueSource
CAS Number73037-51-1
Molecular FormulaC₁₀H₁₈N₂O₂S₂
Molecular Weight262.4 g/mol
SolubilitySoluble in DMSO
Storage Conditions-20°C
IUPAC Name(3S,6S)-3,6-bis(ethylsulfanylmethyl)piperazine-2,5-dione

The sulfur atoms in its structure contribute to its antioxidant capacity, as methionine residues are known to scavenge reactive oxygen species (ROS) .

Synthesis and Green Chemistry Approaches

The synthesis of Cyclo(Met-Met) typically involves cyclization of linear methionine-methionine dipeptides. Recent advancements emphasize green chemistry protocols, which minimize environmental impact by avoiding toxic solvents and reducing energy consumption.

Microwave-Assisted Cyclization in Water

A landmark study demonstrated the use of microwave irradiation to cyclize linear dipeptides in aqueous media . This method achieved high yields (≥85%) while eliminating the need for organic solvents. The procedure involves:

  • Dissolving linear Met-Met in water.

  • Subjecting the solution to microwave irradiation (100–150°C, 10–30 minutes).

  • Purifying the product via recrystallization or chromatography .

This approach aligns with principles of sustainable chemistry and scales efficiently for industrial applications.

Table 2: Comparison of Synthesis Methods

MethodConditionsYieldEnvironmental Impact
Microwave in Water150°C, 15 min85%Low
Traditional CyclizationOrganic solvents, reflux70–75%High

The shift toward aqueous-phase synthesis reduces waste and operational hazards, making Cyclo(Met-Met) production more sustainable .

Biological Activities and Mechanisms

Cyclo(Met-Met) exhibits diverse biological activities, driven by its unique structure and redox-active sulfur groups.

Anti-Aging and Antioxidant Effects

In vitro studies using human dermal fibroblasts demonstrated that Cyclo(Met-Met) reduces oxidative stress markers by scavenging free radicals and inhibiting lipid peroxidation . At concentrations of 10–100 μM, it enhanced cell viability by 20–30% compared to controls, as measured by MTT assays . The compound’s ability to chelate metal ions (e.g., Fe²⁺) further mitigates Fenton reactions, which generate harmful hydroxyl radicals .

Skin Penetration and Topical Applications

Experiments using Franz diffusion cells revealed that Cyclo(Met-Met) penetrates the stratum corneum and accumulates in the epidermis and dermis . After 6 hours, 15–20% of the applied dose reached viable skin layers, suggesting suitability for anti-aging creams or transdermal drug delivery systems .

Cytocompatibility

Cyclo(Met-Met) showed no cytotoxicity toward human keratinocytes (HaCaT cells) at concentrations up to 1 mM, confirming its safety for topical use .

Applications in Cosmetics and Biomedicine

Cosmetic Formulations

Cyclo(Met-Met)’s antioxidant and anti-aging properties make it a candidate for anti-wrinkle creams and serums. Its small molecular size (262.4 g/mol) facilitates skin absorption, while its stability in DMSO allows formulation in lipid-based carriers .

Biomedical Research

  • Drug Delivery: The cyclic structure protects against enzymatic degradation, prolonging half-life in biological systems.

  • Peptide Engineering: Serves as a scaffold for designing metallopeptides due to its sulfur-metal coordination sites.

Comparative Analysis with Related Cyclodipeptides

Cyclo(Met-Met) shares structural motifs with other CDPs but distinctively leverages sulfur chemistry.

Table 3: Cyclodipeptides and Their Properties

CompoundKey FeaturesBiological Role
Cyclo(Met-Met)Sulfur-mediated redox activity, metal chelationAntioxidant, anti-aging
Cyclo(Leu-Leu)Hydrophobic interactionsProtein folding modulation
Cyclo(Pro-Pro)Rigid pyrrolidine ringsCollagen stabilization
Cyclo(His-His)Metal coordination via imidazole groupsEnzyme inhibition

Cyclo(Met-Met)’s dual thioether groups enable unique interactions absent in other CDPs, such as modulating glutathione peroxidase activity .

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